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AMPA receptor modulator-2 -

AMPA receptor modulator-2

Catalog Number: EVT-8276735
CAS Number:
Molecular Formula: C15H6F6N4OS
Molecular Weight: 404.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

AMPA receptor modulator-2 is a compound that plays a significant role in modulating the activity of the AMPA receptor, which is a critical component in the glutamatergic signaling pathway within the central nervous system. This receptor is primarily responsible for mediating fast excitatory synaptic transmission by allowing the passage of sodium ions when activated by neurotransmitters such as glutamate. Understanding the modulation of AMPA receptors is essential for exploring therapeutic avenues in neurological disorders, learning, and memory processes.

Source and Classification

The AMPA receptor modulator-2 is classified as an allosteric modulator of the AMPA receptor. Allosteric modulators are compounds that bind to sites other than the active site of a receptor, thereby influencing its activity. This specific modulator enhances or inhibits the receptor's response to its natural ligand, glutamate, which can have profound effects on synaptic plasticity and neurotransmission.

Synthesis Analysis

Methods and Technical Details

The synthesis of AMPA receptor modulators typically involves multi-step organic synthesis techniques. While specific details about AMPA receptor modulator-2's synthesis are not widely documented, general methods for synthesizing similar compounds include:

  1. Starting Materials: Common precursors may include amino acids or derivatives of glutamic acid.
  2. Reagents: Various reagents such as coupling agents, protecting groups, and solvents are used to facilitate reactions.
  3. Reactions: Typical reactions involved may include:
    • N-acylation: To introduce acyl groups.
    • Cyclization: To form cyclic structures that are essential for biological activity.
    • Purification: Techniques like chromatography are employed to isolate the desired compound.

The precise synthetic pathway would depend on the specific chemical structure of AMPA receptor modulator-2.

Molecular Structure Analysis

Structure and Data

The molecular structure of AMPA receptor modulator-2 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide insights into the three-dimensional arrangement of atoms within the molecule, including bond lengths, angles, and torsional angles.

  • Molecular Formula: The exact molecular formula would depend on its specific structural features.
  • Key Features: The presence of functional groups that interact with the AMPA receptor can be identified through structural analysis.
Chemical Reactions Analysis

Reactions and Technical Details

AMPA receptor modulators can undergo various chemical reactions that influence their activity:

  1. Binding Reactions: Interaction with the AMPA receptor involves conformational changes in both the modulator and the receptor.
  2. Desensitization Mechanisms: Upon binding, rapid desensitization occurs where the receptor becomes less responsive to further stimulation.
  3. Metabolism: In vivo studies reveal how these compounds are metabolized, which can involve hydrolysis or oxidation reactions leading to inactive metabolites.

These reactions are critical for understanding how AMPA receptor modulators function within biological systems.

Mechanism of Action

Process and Data

The mechanism of action for AMPA receptor modulator-2 involves several steps:

  1. Binding: The modulator binds to an allosteric site on the AMPA receptor.
  2. Conformational Change: This binding induces a conformational change that enhances or inhibits the receptor's response to glutamate.
  3. Ion Channel Opening: When activated, the ion channel opens, allowing sodium ions to flow into the cell, leading to depolarization and excitatory postsynaptic potentials.
  4. Signal Propagation: This process contributes to synaptic plasticity mechanisms such as long-term potentiation, which is crucial for learning and memory.

Data from electrophysiological studies often support these mechanisms by demonstrating changes in ion flow in response to modulator application.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of AMPA receptor modulator-2 might include:

  • Solubility: Typically assessed in various solvents (e.g., water, ethanol).
  • Stability: Under different pH conditions and temperatures.
  • Melting Point: A characteristic property that helps in identifying purity.

Chemical properties may include:

  • Reactivity: With specific functional groups or other chemicals.
  • pKa Values: Indicating acidity or basicity which affects solubility and reactivity.
  • Spectroscopic Data: Such as infrared spectroscopy or mass spectrometry data for identification purposes.
Applications

Scientific Uses

AMPA receptor modulators have several scientific applications:

  1. Neuroscience Research: They are used to study synaptic transmission and plasticity mechanisms in neuronal cultures and animal models.
  2. Pharmacology: Understanding their effects can lead to new treatments for neurological disorders like Alzheimer's disease, schizophrenia, and depression.
  3. Cognitive Enhancement Studies: Investigating their potential in enhancing learning and memory processes through modulation of synaptic activity.

These applications highlight the importance of AMPA receptor modulators in advancing our understanding of brain function and developing therapeutic strategies for cognitive impairments.

Structural Biology of AMPA Receptor Modulator-2 Interactions

Cryo-Electron Microscopy Structural Analysis of Modulator Binding in TARP-Associated AMPA Complexes

High-resolution cryo-electron microscopy (cryo-EM) studies reveal that AMPA Receptor Modulator-2 occupies a lipid-exposed binding pocket at the interface between AMPA receptor (AMPAR) transmembrane domains and TARPγ8 subunits. The binding site is situated near the membrane-embedded region of the GluA2 M4 helix and the extracellular loop of TARPγ8 [1]. Key structural features include:

  • Location: The pocket resides 15–20 Å below the membrane surface, accessible via aqueous pathways from γ8 Ser128 to Asn172 or through the lipid bilayer [1].
  • Selectivity determinants: TARPγ8-specific residues Val176 (M3 helix) and Gly209 (M4 helix) form critical anchoring points. Bulkier residues (Ile/Ala) in other TARPs sterically hinder modulator binding [1] [10].
  • Conserved pharmacophore: The oxindole isostere of AMPA Receptor Modulator-2 forms hydrogen bonds with γ8 Asn172, while its fluorinated aromatic moiety engages hydrophobic residues (e.g., γ8 Phe205) [1].

Table 1: Cryo-EM-Determined Binding Parameters for AMPA Receptor Modulator-2

ParameterValueFunctional Significance
Binding Pocket Volume~550 ųAccommodates modulator’s hydrophobic core
Key H-bond InteractionModulator amine – γ8 Asn172Anchors oxindole moiety
Water Access Routes2–3 putative channelsFacilitates ligand entry/exit kinetics
Resolution (Ion Channel)2.6–3.0 ÅResolves side-chain rearrangements

These structural insights explain the >100-fold selectivity for TARPγ8 over other auxiliary subunits [1] [10].

Molecular Dynamics of Modulator-Induced Conformational Changes in GluA Subunits

Molecular dynamics (MD) simulations (aggregate sampling >1.5 μs) demonstrate that AMPA Receptor Modulator-2 binding triggers asymmetric reorganization of GluA subunits:

  • GluA1 vs. GluA2 dichotomy: The modulator exerts negative allosteric effects on GluA1-containing receptors but positive modulation on GluA2-containing complexes. This arises from TARP stoichiometry-dependent remodeling of the AMPAR-TARP interface [1].
  • Gate-proximal residues: Tyr519 (GluA2 M1 helix) undergoes a 30° rotation, forming a stable water-mediated hydrogen bond with Asp515 (pre-M1 helix). This interaction is absent in apo or JNJ-118-bound structures [1].
  • Helical displacement: The GluA M1 and M4 helices separate from TARPγ8 by 3–5 Å, increasing the solvent-accessible surface area by 15% [1].

Table 2: Molecular Dynamics-Derived Conformational Shifts Induced by AMPA Receptor Modulator-2

Structural ElementDisplacement (Å)Kinetic Consequence
GluA2 M1 Helix+4.2 ± 0.8Enhances channel opening rate
Pre-M1 Loop (Asp515)Rotational shiftStabilizes activated state
TARPγ8 M4 Helix-2.7 ± 0.6Alters gating energy landscape
GluA1-GluA2 Dimer InterfaceAsymmetric changeUnderlies subunit-specific modulation

These simulations elucidate the structural basis for bifunctional modulation dependent on GluA subunit composition [1].

Domain-Specific Interactions: Ligand-Binding Domain and Transmembrane Domain Coupling

AMPA Receptor Modulator-2 allosterically couples distant domains through two mechanisms:

  • Pre-M1/M3 gating linker reorganization:
  • Modulator binding induces dilation of the pre-M1 helix (residues 510–525), which directly contacts the M3 gating helix [1].
  • This expands the extracellular gate aperture by 1.8 Å, lowering the activation energy barrier for ion permeation [9].
  • Ligand-binding domain (LBD) tension modulation:
  • Although the modulator binds >40 Å from the LBD, it stabilizes the "activated" LBD clamshell closure angle (20.5° vs. 17.3° in apo state) via TARP-mediated pulling forces on the LBD-TMD linkers [9] [10].
  • This reduces glutamate EC50 by 3-fold in electrophysiological assays [1].

The net effect is enhanced coupling efficiency between LBD closure and ion channel opening, increasing peak open probability from 0.62 to 0.89 in GluA2-TARPγ8 complexes [9].

Role of Auxiliary Subunits in Modulator Binding Pocket Formation

TARPγ8 uniquely enables high-affinity modulator binding through three structural contributions:

  • Pocket architecture:
  • Four TARPγ8 subunits encircle the AMPAR pore, with preferential occupancy at B’/D’ sites [1] [10].
  • The M3/M4 extracellular loops of γ8 form a concave surface complementary to the modulator’s topology, unlike flat interfaces in γ2 or γ3 [10].
  • Allosteric transduction:
  • Modulator binding reorients γ8 Tyr206 toward the AMPAR pore, stabilizing the M2 pore loop in an ion-permeable conformation [1] [9].
  • This explains the 8-fold slowing of desensitization kinetics in γ8-containing receptors [7].
  • Auxiliary subunit cooperativity:
  • Cornichon homologs (CNIHs) compete with TARPs at overlapping M1/M4 binding sites but lack the modulator-sensitive residues (Val176, Gly209) [2] [10].
  • Heterocomplexes containing both γ8 and CNIH3 show attenuated modulator response due to steric occlusion of the binding pocket [10].

Table 3: Comparative Analysis of Auxiliary Subunit Modulation by AMPA Receptor Modulator-2

Auxiliary SubunitModulator Kd (nM)Channel Open Time IncreaseStructural Determinants
TARPγ80.794.2-foldVal176, Gly209, Phe205
TARPγ2>1000<1.2-foldIle176, Ala209
CNIH3No bindingNo effectAbsence of oxindole anchor site
GSG1LNo bindingNo effectOcclusion of M1/M4 interface

This subunit specificity enables hippocampus-targeted therapy due to TARPγ8 enrichment in this region [1] [10].

Properties

Product Name

AMPA receptor modulator-2

IUPAC Name

6-[2,5-bis(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]-3H-1,3-benzothiazol-2-one

Molecular Formula

C15H6F6N4OS

Molecular Weight

404.3 g/mol

InChI

InChI=1S/C15H6F6N4OS/c16-14(17,18)10-4-3-8-11(24-10)25(12(22-8)15(19,20)21)6-1-2-7-9(5-6)27-13(26)23-7/h1-5H,(H,23,26)

InChI Key

BPZAQDCXSKBMKM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N3C4=C(C=CC(=N4)C(F)(F)F)N=C3C(F)(F)F)SC(=O)N2

Canonical SMILES

C1=CC2=C(C=C1N3C4=C(C=CC(=N4)C(F)(F)F)N=C3C(F)(F)F)SC(=O)N2

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